molecular formula C11H13ClO B8479870 5-Chloro-3-phenylpent-1-en-3-ol

5-Chloro-3-phenylpent-1-en-3-ol

Cat. No.: B8479870
M. Wt: 196.67 g/mol
InChI Key: OEUKKYDNXZTCTQ-UHFFFAOYSA-N
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Description

5-Chloro-3-phenylpent-1-en-3-ol is a tertiary alcohol with a chloro substituent on the fifth carbon and a phenyl group on the third carbon of a pentenol backbone. Its molecular formula is C₁₁H₁₃ClO, with a molecular weight of 196.67 g/mol. The compound features a conjugated double bond at the 1-en position and a hydroxyl group at the 3-ol position, which influences its polarity and reactivity. While direct data on its physical properties (e.g., melting/boiling points) are unavailable in the provided evidence, its structure suggests moderate solubility in polar aprotic solvents due to the hydroxyl group and aromatic ring .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-3-phenylpent-1-en-3-ol, and how can intermediates be optimized?

Methodological Answer:

  • Aldol Condensation: Start with 3-phenylpent-1-en-3-one and introduce chlorine via electrophilic substitution using reagents like sulfuryl chloride (SO₂Cl₂) under controlled conditions (0–5°C). Monitor reaction progress via TLC or GC-MS to avoid over-chlorination .
  • Grignard Reaction: React phenylmagnesium bromide with 5-chloropentan-3-one, followed by acid quenching. Optimize stoichiometry (1:1.2 ketone:Grignard reagent) to minimize byproducts like diarylalkanes .
  • Intermediate Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the alcohol. Confirm purity via melting point analysis and ¹H NMR (e.g., δ 1.8–2.1 ppm for allylic protons) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Identify the allylic alcohol (δ 4.3–4.7 ppm for -OH, δ 5.6–5.9 ppm for alkene protons) and aromatic substituents (δ 7.2–7.5 ppm). Compare with PubChem data for analogous chlorinated alcohols .
    • IR Spectroscopy: Confirm O-H stretch (~3400 cm⁻¹) and C-Cl vibration (~600–800 cm⁻¹) .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict molecular orbitals and electrostatic potential surfaces, validating against experimental dipole moments .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Exposure Control: Use fume hoods (≥0.5 m/s airflow) and PPE (nitrile gloves, goggles). PAC-2 (23 mg/m³) and PAC-3 (140 mg/m³) thresholds from chlorophenol analogs suggest strict ventilation requirements .
  • Spill Management: Absorb with diatomaceous earth; avoid aqueous washdown to prevent environmental contamination .
  • Waste Disposal: Neutralize with 10% NaOH before incineration (per EPA guidelines for chlorinated organics) .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Methodological Answer:

  • Asymmetric Catalysis: Employ Jacobsen’s Mn(III)-salen complexes for epoxidation of the alkene precursor, followed by regioselective ring-opening with HCl. Enantiomeric excess (ee >90%) can be verified via chiral HPLC .
  • Dynamic Kinetic Resolution: Use lipase enzymes (e.g., CAL-B) in biphasic systems to resolve racemic mixtures. Monitor ee using polarimetry .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • QSPR Models: Train models on chlorophenol analogs to predict reaction rates with amines/thiols. Use descriptors like Hammett σ⁺ constants and LUMO energies .
  • MD Simulations: Simulate solvation effects in DMSO/water mixtures using GROMACS. Correlate hydrogen-bonding networks with experimental kinetic data .

Q. How does this compound degrade under UV light, and what are the major photoproducts?

Methodological Answer:

  • Photolysis Setup: Irradiate in quartz reactors (λ = 254 nm) under N₂ atmosphere. Track degradation via LC-MS .
  • Mechanistic Pathways: Identify chloroalkene radical intermediates via EPR spin-trapping. Major products include 3-phenylpent-1-en-3-one (via dehydrochlorination) and dimerized quinones .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

Methodological Answer:

  • Triangulation Approach:
    • Experimental: Measure solubility in DMSO/ethanol mixtures using gravimetric analysis (25°C ± 0.1°C).
    • Computational: Apply COSMO-RS to predict activity coefficients .
    • Literature Review: Cross-reference PubChem (3.8 g/L for chlorocresol analogs) and adjust for structural differences .

Q. What strategies are recommended for studying the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

  • Enzyme Selection: Target cytochrome P450 isoforms (e.g., CYP3A4) due to chloroaryl motifs’ known interactions .
  • Assay Design: Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) in HTS format. Validate IC₅₀ values via nonlinear regression (GraphPad Prism) .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 5-Chloro-3-phenylpent-1-en-3-ol:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
This compound C₁₁H₁₃ClO 196.67 Tertiary alcohol, chloro, phenyl, alkene Chloro enhances electrophilicity
5-Phenylpent-3-en-1-ol C₁₁H₁₄O 162.23 Primary alcohol, phenyl, alkene Lacks chloro; lower molecular weight
5-p-Chlorophenylpent-2-enyltrifluoroacetate C₁₃H₁₂ClF₃O₂ 316.68 Trifluoroacetate ester, chloro, alkene Electron-withdrawing groups increase reactivity
3-Chloro-1-phenyl-1H-pyrazol-5-ol C₉H₇ClN₂O 194.62 Pyrazole ring, chloro, hydroxyl Heterocyclic structure; bioactivity potential
5-(2,2,3-Trimethylcyclopent-3-enyl)pent-4-en-2-ol C₁₃H₂₂O 194.31 Cyclopentene, tertiary alcohol Steric hindrance from cyclopentene

Physical and Chemical Properties

  • Reactivity: The chloro group in this compound increases its susceptibility to nucleophilic substitution compared to non-halogenated analogs like 5-Phenylpent-3-en-1-ol . The trifluoroacetate ester in 5-p-Chlorophenylpent-2-enyltrifluoroacetate is highly reactive toward hydrolysis, unlike the stable tertiary alcohol in the target compound.
  • Polarity :
    • The hydroxyl group in this compound contributes to higher polarity than the cyclopentene-containing analog , which has a bulky hydrophobic group.
  • Synthetic Utility :
    • Synthesis of 5-Phenylpent-1-yn-3-ol (a related alkyne) involves nBuLi and trimethylsilylacetylene , suggesting that similar methods could be adapted for the target compound with modifications for chloro introduction.

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

5-chloro-3-phenylpent-1-en-3-ol

InChI

InChI=1S/C11H13ClO/c1-2-11(13,8-9-12)10-6-4-3-5-7-10/h2-7,13H,1,8-9H2

InChI Key

OEUKKYDNXZTCTQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(CCCl)(C1=CC=CC=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Anhydrous CeCl3 (16 g, 64.9 mmol) was stirred vigorously in 100 mL THF for 2 h 15 min. The suspension was then cooled to −78° C. and a 1 M solution of vinylmagnesiumbromide (62 mL, 62.3 mmol) was added. After 1.5 h at −78° C., a solution of 3-chloropropiophenone (7 g, 14.5 mmol) in 20 mL THF was added dropwise via cannula. The reaction mixture was stirred for 1 h, then gradually warmed to room temperature and quenched by the addition of saturated aqueous NaHCO3. Extraction into EtOAc (3×) followed by purification by silica gel chromatography (4:1 hexanes:EtOAc) afforded the 5-chloro-3-phenylpent-1-en-3-ol (7.7 g, 94%) as a yellow oil; 1H NMR (400 MHz, CDCl3): δ 7.45-7.34 (m, 4H), 7.28 (m, 1H), 6.18 (dd, 1H, J=17.2, 10.6 Hz), 5.34 (d, 1H, J=17.2 Hz), 5.23 (d, 1H, J=10.8 Hz), 3.59 (td, 1H, J=10.6, 5.5 Hz), 3.41 (td, 1H, J=10.5, 5.5 Hz), 2.40 (m, 2H), 2.0 (br. s, 1H).
[Compound]
Name
CeCl3
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
62 mL
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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